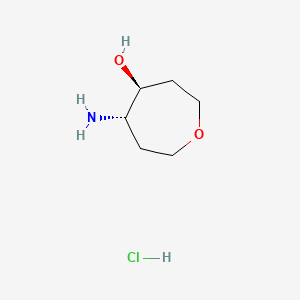

trans-5-Aminooxepan-4-OL hydrochloride

Beschreibung

trans-5-Aminooxepan-4-OL hydrochloride is a synthetic organic compound characterized by a seven-membered oxepane ring substituted with an amino group at position 5 and a hydroxyl group at position 4 in the trans configuration. The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. Structurally, the oxepane ring introduces unique steric and electronic properties compared to smaller cyclic or acyclic analogs.

Eigenschaften

Molekularformel |

C6H14ClNO2 |

|---|---|

Molekulargewicht |

167.63 g/mol |

IUPAC-Name |

(4S,5S)-5-aminooxepan-4-ol;hydrochloride |

InChI |

InChI=1S/C6H13NO2.ClH/c7-5-1-3-9-4-2-6(5)8;/h5-6,8H,1-4,7H2;1H/t5-,6-;/m0./s1 |

InChI-Schlüssel |

NAVYCXSJZNUEED-GEMLJDPKSA-N |

Isomerische SMILES |

C1COCC[C@@H]([C@H]1N)O.Cl |

Kanonische SMILES |

C1COCCC(C1N)O.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of trans-5-aminooxepan-4-ol;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a suitable amino alcohol with an epoxide, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often require the use of solvents such as methanol or ethanol and may involve catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of trans-5-aminooxepan-4-ol;hydrochloride may involve large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: trans-5-aminooxepan-4-ol;hydrochloride can undergo oxidation reactions to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form various reduced derivatives, depending on the reagents and conditions used.

Substitution: It can participate in substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Chemistry: In organic synthesis, trans-5-aminooxepan-4-ol;hydrochloride is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. It may also serve as a probe to study the interactions of amino alcohols with biological systems.

Medicine: In medicinal chemistry, trans-5-aminooxepan-4-ol;hydrochloride is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific pathways or receptors.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it a valuable intermediate in various chemical processes.

Wirkmechanismus

The mechanism of action of trans-5-aminooxepan-4-ol;hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and other interactions with target molecules, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares trans-5-Aminooxepan-4-OL hydrochloride with hydrochlorides of analogous amines or cyclic ethers, focusing on structural, physicochemical, and functional differences.

Table 1: Key Attributes of trans-5-Aminooxepan-4-OL Hydrochloride and Related Compounds

| Compound Name | Core Structure | Functional Groups | Pharmacological Use | Notable Properties |

|---|---|---|---|---|

| trans-5-Aminooxepan-4-OL HCl | 7-membered oxepane ring | -NH₂ (C5), -OH (C4, trans) | Research compound (theoretical) | High polarity, chiral centers |

| 5-Amino-4-oxopentanoic acid HCl | Linear pentanoic acid chain | -NH₂ (C5), -COOH (C1), -CO (C4) | Photodynamic therapy (5-ALA HCl) | Prodrug for protoporphyrin IX |

| Memantine HCl (MEM) | Adamantane-derived amine | -NH₂ (adamantane backbone) | Alzheimer’s disease | NMDA receptor antagonist |

| Fluoxetine HCl | Aryloxypropylamine | -CF₃, -O-Ph, -NHCH₃ | Antidepressant (SSRI) | High lipophilicity, long half-life |

| Chlorphenoxamine HCl | Diphenylmethane derivative | -OCH₂CH₂N(CH₃)₂ | Antihistamine, muscle relaxant | Sedative effects |

Structural and Functional Differences

- Oxepane vs. Linear Chains: Unlike 5-amino-4-oxopentanoic acid hydrochloride (5-ALA HCl, a linear chain with a ketone and carboxylic acid), trans-5-Aminooxepan-4-OL HCl features a rigid oxepane ring, which may reduce metabolic instability and improve target binding specificity .

- Chirality: The trans configuration of the amino and hydroxyl groups introduces two chiral centers, distinguishing it from achiral analogs like memantine HCl (a symmetric adamantane derivative) .

- Hydrogen-Bonding Capacity: The hydroxyl and amino groups enhance solubility in aqueous media, contrasting with lipophilic hydrochlorides like fluoxetine HCl, which prioritize blood-brain barrier penetration .

Pharmacological and Industrial Relevance

- 5-ALA HCl : Used clinically in photodynamic therapy due to its role in heme biosynthesis. Its linear structure allows enzymatic conversion to protoporphyrin IX, whereas the oxepane analog’s cyclic structure may hinder such metabolic pathways .

- Memantine HCl : A rigid, bulky structure enables NMDA receptor blockade, a mechanism unlikely for the more flexible oxepane derivative .

- Chlorphenoxamine HCl: Its diphenylmethane backbone facilitates histamine receptor antagonism, a property absent in trans-5-Aminooxepan-4-OL HCl due to differing substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.